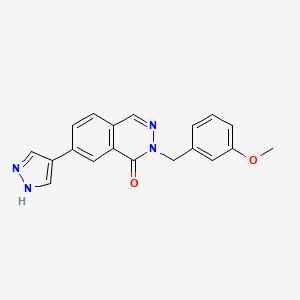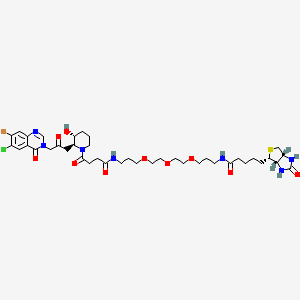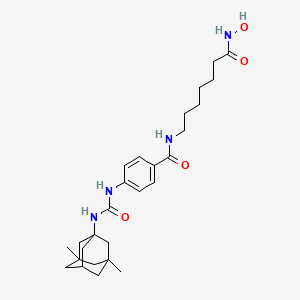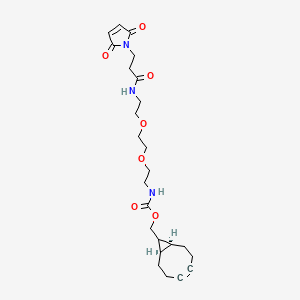
BCN-exo-PEG2-maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-exo-PEG2-maleimide is a compound that features two polyethylene glycol (PEG) units and a maleimide group. It is commonly used as an antibody-drug conjugate (ADC) linker, which facilitates the attachment of drugs to antibodies. The compound incorporates a lyophilic bidentate macrocyclic ligand known as BCN (bicyclo[6.1.0]nonyne), which is utilized in the synthesis of macrocyclic complexes. In click chemistry, BCN reacts with azide-containing molecules to form stable triazoles without the need for catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCN-exo-PEG2-maleimide is synthesized through a series of chemical reactions involving the incorporation of PEG units and the BCN ligand. The maleimide group is introduced to the compound to enable its use in bioconjugation reactions. The synthesis typically involves the following steps:
Maleimide Functionalization: The addition of the maleimide group to the PEGylated BCN ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk PEGylation: Large-scale PEGylation of the BCN ligand.
Purification: Purification of the PEGylated BCN ligand to remove impurities.
Maleimide Addition: Introduction of the maleimide group under controlled conditions.
Final Purification: Final purification to obtain high-purity this compound
Analyse Des Réactions Chimiques
Types of Reactions
BCN-exo-PEG2-maleimide undergoes various chemical reactions, including:
Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.
Hydrolysis: The maleimide group can undergo hydrolysis in aqueous media.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions.
Aqueous Media: Conditions for hydrolysis of the maleimide group.
Major Products Formed
Triazoles: Formed from click chemistry reactions with azide-containing molecules.
Hydrolyzed Maleimide Derivatives: Formed from the hydrolysis of the maleimide group
Applications De Recherche Scientifique
BCN-exo-PEG2-maleimide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed in bioconjugation reactions to attach biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the synthesis of macrocyclic complexes for various industrial applications .
Mécanisme D'action
BCN-exo-PEG2-maleimide exerts its effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
BCN-PEG2-Biotin: Contains a biotin group instead of a maleimide group.
BCN-PEG3-Maleimide: Features a longer PEG chain.
Mal-PEG2-bis-PEG3-BCN: Contains two BCN moieties for click chemistry and a maleimide group for sulfhydryl ligation .
Uniqueness
BCN-exo-PEG2-maleimide is unique due to its combination of two PEG units, the BCN ligand, and the maleimide group. This combination allows for versatile applications in click chemistry, bioconjugation, and the development of antibody-drug conjugates. Its ability to form stable triazoles without the need for catalysts and its reactivity with thiol groups make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C24H33N3O7 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31)/t18-,19+,20? |
Clé InChI |
WOCRQFMPRIJWEQ-YOFSQIOKSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)



![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
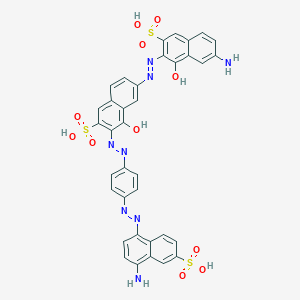
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)

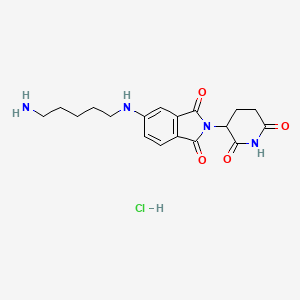
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
